
4-Amino-6-methylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the desired carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-6-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-6-methylpyrimidine-4-carboxylic acid
- 4-Amino-2-methylpyrimidine-5-carboxylic acid
- 6-Amino-4-methylpyrimidine-5-carboxylic acid
Comparison: 4-Amino-6-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C6H7N3O2 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-amino-6-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-3-4(6(10)11)5(7)9-2-8-3/h2H,1H3,(H,10,11)(H2,7,8,9) |
InChI-Schlüssel |
KYRKVGQPFFITIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



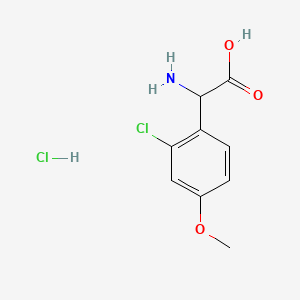

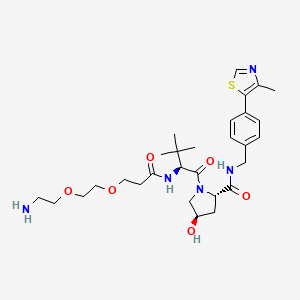
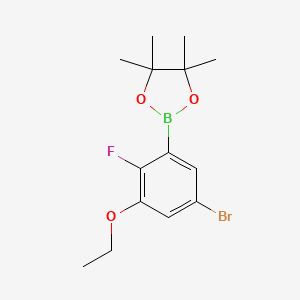
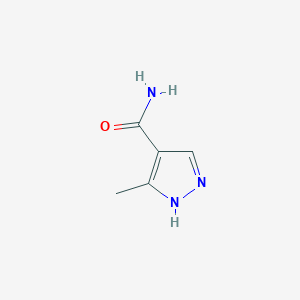
![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)

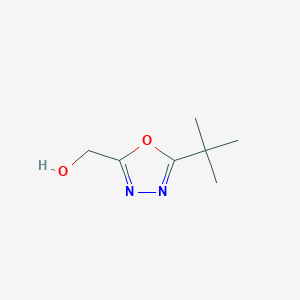
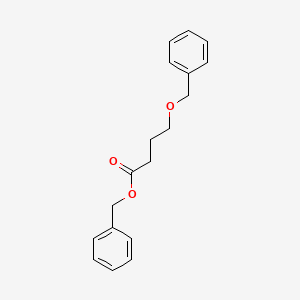
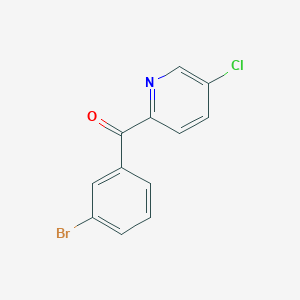
![Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)

